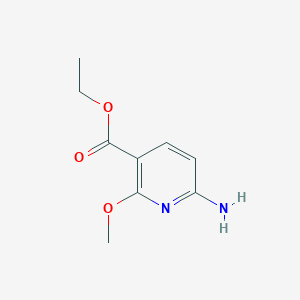

3-Pyridinecarboxylic acid,6-amino-2-methoxy-,ethyl ester

Description

Its structure includes:

- 2-Methoxy (-OCH₃) group, which may influence electronic properties and metabolic stability.

Potential applications include:

- Pharmaceutical intermediates: Amino and methoxy groups are common in bioactive molecules, suggesting roles in anti-inflammatory or antimicrobial agents (inferred from ).

- Agrochemicals: Pyridine derivatives are widely used in pesticides and herbicides.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 6-amino-2-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI Key |

BAQJKCKEAUITBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester typically involves the esterification of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-Pyridinecarboxylic acid, 6-nitro-2-methoxy-, ethyl ester.

Reduction: Formation of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethanol.

Substitution: Formation of various substituted pyridinecarboxylic acid derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of pyridinecarboxylic acid esters, emphasizing substituent effects on physicochemical and biological properties:

Key Comparative Insights

However, the 2-methoxy group may counterbalance this by adding steric bulk ( discusses hydrogen-bonding patterns in crystals). In contrast, ethyl 6-formylnicotinate (C₉H₉NO₃) has lower solubility due to the hydrophobic formyl group.

Methoxy groups (e.g., in ’s 3-Pyridinecarboxylic acid derivatives) are associated with flavor and fragrance applications but may also enhance metabolic stability in pharmaceuticals.

Synthetic Accessibility Compounds with electron-withdrawing groups (e.g., formyl, cyano) require specialized reagents (), whereas amino and methoxy groups are typically introduced via nucleophilic substitution or protection/deprotection strategies ().

Research Findings and Data

Thermal and Spectroscopic Properties

Biological Activity

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester, also known as ethyl 6-amino-3-pyridinecarboxylate, is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group at the 6-position and a methoxy group at the 2-position, along with an ethyl ester functional group. Its molecular formula is , which contributes to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that 3-pyridinecarboxylic acid derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentration (MIC) values for some derivatives range from 6.25 to 12.5 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like amoxicillin .

2. Antifungal Activity

In addition to antibacterial properties, this compound demonstrates antifungal activity against species such as Candida albicans and Candida glabrata. The MIC for these fungi has been reported around 12.5 μg/mL, showcasing its potential in treating fungal infections .

The biological activity of 3-pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester can be attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, enhancing its reactivity.

- Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and offering therapeutic benefits against fibrotic diseases.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of pyridinecarboxylic acids demonstrated that modifications in the molecular structure significantly affect their antimicrobial potency. For instance, compounds with longer alkyl chains exhibited enhanced activity against bacterial strains .

Case Study 2: Pharmacological Potential

Research focused on the pharmacological applications of pyridine derivatives has highlighted their roles in modulating metabolic pathways. The presence of the amino group in 3-pyridinecarboxylic acid enhances its interaction with biological systems, making it a candidate for further pharmacological studies aimed at drug design .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 6-aminonicotinate | C8H10N2O2 | Lacks methoxy substitution | Moderate antibacterial |

| 6-Amino-3-pyridinecarboxylic acid | C7H8N2O2 | No ethyl ester; more acidic | Antimicrobial |

| Ethyl 5-amino-2-ethoxypyridine-3-carboxylate | C10H12N2O3 | Different substitution pattern | Variable biological activity |

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester?

Answer:

Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, esterification of the carboxylic acid group with ethanol under acidic or catalytic conditions is a common approach. A key intermediate may involve protecting the amino group (e.g., using tert-butoxycarbonyl (Boc)) to prevent side reactions . Post-synthesis, characterization should include:

- Spectroscopic Analysis :

- Chromatographic Purity Checks :

Use HPLC or LC-MS with a C18 column and acetonitrile/water gradient to assess purity (>95% recommended for biological assays) .

Basic: How should researchers evaluate the stability of this compound under varying storage and experimental conditions?

Answer:

Stability studies should include:

- Thermal Stability : Accelerated testing at 40°C/75% relative humidity for 4 weeks to simulate long-term storage .

- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to detect degradation products via LC-MS .

- Solution Stability : Monitor pH-dependent hydrolysis (e.g., in PBS or DMSO) using NMR or UV spectroscopy. Esters are prone to hydrolysis under alkaline conditions .

Note : Store the compound in airtight containers at -20°C, desiccated, to minimize ester hydrolysis .

Basic: What are critical considerations when designing in vitro bioactivity assays for this compound?

Answer:

- Target Selection : Prioritize enzymes or receptors with structural similarity to known pyridinecarboxylate targets (e.g., kinase or protease families) .

- Assay Conditions :

- Use physiologically relevant pH (7.4) and temperature (37°C).

- Include controls for ester hydrolysis (e.g., test the parent carboxylic acid for activity comparison) .

- Data Validation :

- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate.

- Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Metabolic Instability : Hydrolysis of the ester group in cell-based vs. cell-free assays can alter activity. Compare results from both systems .

- Impurity Interference : Re-synthesize the compound and rigorously validate purity (>99% via HPLC) to exclude artifacts .

- Species-Specific Effects : Test activity across multiple models (e.g., human vs. murine enzymes) .

Example : If a study reports anticancer activity but another shows none, verify assay conditions (e.g., serum content affecting ester stability) .

Advanced: What strategies enhance the pharmacokinetic properties of this ester derivative for therapeutic applications?

Answer:

- Prodrug Optimization : Modify the ester group (e.g., isopropyl instead of ethyl) to tune hydrolysis rates and improve bioavailability .

- Lipophilicity Adjustments : Introduce substituents to balance solubility (logP ~2-3) and membrane permeability. Use computational tools like QSAR to predict modifications .

- In Vivo Stability : Conduct PK/PD studies in rodents to assess plasma half-life and metabolite formation. LC-MS/MS can quantify intact ester vs. hydrolyzed acid .

Advanced: How should conflicting toxicological data (e.g., carcinogenicity risk) be addressed?

Answer:

- Data Reconciliation : Compare classifications from IARC, ACGIH, and OSHA. For example, if the compound is flagged as a potential carcinogen (>0.1% concentration), conduct Ames tests for mutagenicity and in vivo carcinogenicity assays (e.g., rodent two-year studies) .

- Mechanistic Studies : Use transcriptomics/proteomics to identify pathways affected by chronic exposure. Prioritize in vitro genotoxicity assays (e.g., micronucleus test) .

- Risk Mitigation : Implement strict exposure controls (e.g., fume hoods, PPE) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.